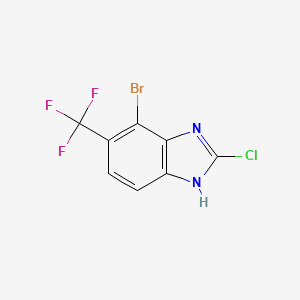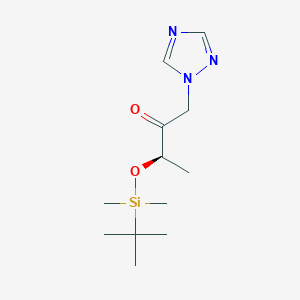
(R)-3-((tert-Butyldimethylsilyl)oxy)-1-(1H-1,2,4-triazol-1-yl)butan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-3-((tert-Butyldimethylsilyl)oxy)-1-(1H-1,2,4-triazol-1-yl)butan-2-one is a synthetic organic compound that features a triazole ring and a silyl ether group. Compounds containing triazole rings are often of interest due to their diverse biological activities and applications in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-((tert-Butyldimethylsilyl)oxy)-1-(1H-1,2,4-triazol-1-yl)butan-2-one typically involves the following steps:
Formation of the triazole ring: This can be achieved through a click chemistry approach, where an azide reacts with an alkyne in the presence of a copper catalyst.
Introduction of the silyl ether group: The tert-butyldimethylsilyl (TBDMS) group can be introduced using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole.
Formation of the final product: The intermediate compounds are then coupled under specific conditions to yield the final product.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the silyl ether group.
Reduction: Reduction reactions may target the carbonyl group in the butan-2-one moiety.
Substitution: The triazole ring can participate in various substitution reactions, depending on the reagents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions on the triazole ring.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a hydroxylated product, while reduction could produce an alcohol.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, ®-3-((tert-Butyldimethylsilyl)oxy)-1-(1H-1,2,4-triazol-1-yl)butan-2-one can be used as an intermediate in the synthesis of more complex molecules.
Biology
Biologically, compounds with triazole rings are often explored for their potential as enzyme inhibitors or antimicrobial agents.
Medicine
In medicine, such compounds may be investigated for their potential therapeutic effects, including antifungal, antiviral, or anticancer activities.
Industry
Industrially, these compounds can be used in the development of new materials or as catalysts in various chemical processes.
Mecanismo De Acción
The mechanism of action of ®-3-((tert-Butyldimethylsilyl)oxy)-1-(1H-1,2,4-triazol-1-yl)butan-2-one would depend on its specific application. For example, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis.
Comparación Con Compuestos Similares
Similar Compounds
®-3-Hydroxy-1-(1H-1,2,4-triazol-1-yl)butan-2-one: Lacks the silyl ether group.
®-3-((Trimethylsilyl)oxy)-1-(1H-1,2,4-triazol-1-yl)butan-2-one: Contains a different silyl ether group.
Uniqueness
The presence of the tert-butyldimethylsilyl group in ®-3-((tert-Butyldimethylsilyl)oxy)-1-(1H-1,2,4-triazol-1-yl)butan-2-one may confer unique properties such as increased stability or altered reactivity compared to similar compounds.
Propiedades
Fórmula molecular |
C12H23N3O2Si |
|---|---|
Peso molecular |
269.41 g/mol |
Nombre IUPAC |
(3R)-3-[tert-butyl(dimethyl)silyl]oxy-1-(1,2,4-triazol-1-yl)butan-2-one |
InChI |
InChI=1S/C12H23N3O2Si/c1-10(17-18(5,6)12(2,3)4)11(16)7-15-9-13-8-14-15/h8-10H,7H2,1-6H3/t10-/m1/s1 |
Clave InChI |
NXHGDUSBJCHRMT-SNVBAGLBSA-N |
SMILES isomérico |
C[C@H](C(=O)CN1C=NC=N1)O[Si](C)(C)C(C)(C)C |
SMILES canónico |
CC(C(=O)CN1C=NC=N1)O[Si](C)(C)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


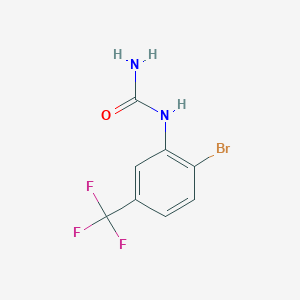

![tert-Butyl 3-[(1R)-1-amino-2-hydroxy-ethyl]azetidine-1-carboxylate](/img/structure/B12845899.png)
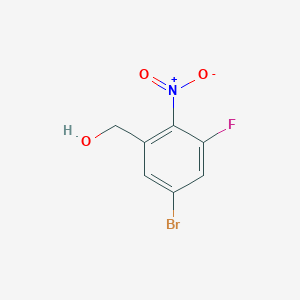
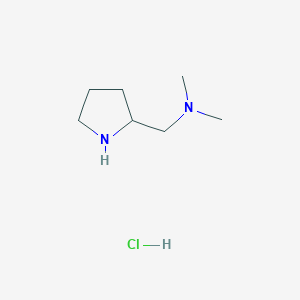
![6-Amino-1-methyl-3-(methylamino)-2,4-dioxo-5-[4-(sulfinatoamino)benzoyl]pyrimidine](/img/structure/B12845918.png)
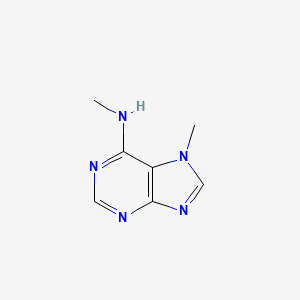
![(4S,5S)-4-hydroxy-5-[(4R,5S)-5-hydroxy-2,2-dimethyl-1,3-dioxan-4-yl]-2,2-dimethyl-1,3-dioxolane-4-carboxylic acid](/img/structure/B12845927.png)
![4-(Benzyloxy)-2'-chloro[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12845930.png)
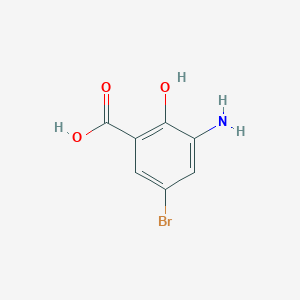

![methyl (2R,4S)-3-benzyl-2-tert-butyl-4-[(1S)-1-hydroxy-2-methylpropyl]-1,3-oxazolidine-4-carboxylate](/img/structure/B12845940.png)

